molecular formula C9H15NO4 B13050565 Tert-butyl ((2S,3S)-2-formyloxetan-3-YL)carbamate

Tert-butyl ((2S,3S)-2-formyloxetan-3-YL)carbamate

Cat. No.: B13050565
M. Wt: 201.22 g/mol
InChI Key: BJYPEFZMBCMHFE-NKWVEPMBSA-N
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Description

Tert-butyl ((2S,3S)-2-formyloxetan-3-yl)carbamate is a chiral carbamate derivative featuring an oxetane ring substituted with a formyl group and a tert-butoxycarbonyl (Boc) protected amine. This compound is of significant interest in medicinal chemistry due to its structural rigidity (imparted by the oxetane ring) and functional versatility (via the formyl and Boc groups). The (2S,3S) stereochemistry is critical for its interactions with biological targets, such as enzymes or receptors, where spatial arrangement dictates binding affinity and selectivity .

Properties

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

tert-butyl N-[(2S,3S)-2-formyloxetan-3-yl]carbamate

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-5-13-7(6)4-11/h4,6-7H,5H2,1-3H3,(H,10,12)/t6-,7+/m0/s1

InChI Key

BJYPEFZMBCMHFE-NKWVEPMBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CO[C@@H]1C=O

Canonical SMILES

CC(C)(C)OC(=O)NC1COC1C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((2S,3S)-2-formyloxetan-3-YL)carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxetane derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes using microreactor technology. This approach allows for efficient and scalable synthesis, reducing the environmental impact and improving the overall sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((2S,3S)-2-formyloxetan-3-YL)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can yield different products depending on the reagents and conditions used.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxetane derivatives, while reduction can produce different carbamate compounds.

Scientific Research Applications

Tert-butyl ((2S,3S)-2-formyloxetan-3-YL)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl ((2S,3S)-2-formyloxetan-3-YL)carbamate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their differences:

Compound Name Functional Groups Key Features Applications/Findings
Tert-butyl ((2S,3S)-2-formyloxetan-3-yl)carbamate (Target) Oxetane, formyl, Boc-protected amine High reactivity (formyl), stereospecific interactions Intermediate for drug discovery; potential for covalent binding via formyl group .
tert-butyl [(2S,3S)-3-hydroxy-1-(isobutylamino)-1-oxohexan-2-yl]carbamate (Compound 34a) Hydroxy, Boc, isobutylamide Polar hydroxy group enhances solubility Used in β-secretase inhibitor synthesis; moderate yield (60% over two steps) .
tert-butyl N-[(2S)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate (Compound 7) Hydroxy, oxopyrrolidin, Boc Heterocyclic oxopyrrolidin enhances conformational stability Intermediate in peptide mimetics; synthesized via NaBH4 reduction (80% yield) .
tert-butyl ((S)-1-...propan-2-yl)carbamate (Compound 3j) Morpholino, fluoro, Boc Fluorine and morpholino improve bioavailability and target engagement Antibacterial linezolid conjugates; activity linked to substituent polarity .
tert-butyl ((2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate Chloro, hydroxy, phenyl, Boc Chlorine increases electrophilicity; phenyl aids π-π stacking Life sciences research; utility in chiral resolution studies .

Reactivity and Functional Group Influence

  • Formyl Group (Target Compound) : The formyl group enables nucleophilic additions (e.g., reductive amination, hydrazine coupling), making it superior to hydroxy or chloro analogues for derivatization .
  • Hydroxy Group (Compound 34a, 7) : Enhances solubility but requires protection during synthetic steps, reducing efficiency compared to the formyl variant .

Stereochemical Considerations

The (2S,3S) configuration in the target compound ensures optimal spatial alignment for binding to chiral targets, a feature shared with (2S,3R)-configured analogues (e.g., ). Misalignment in stereochemistry (e.g., 2R,3S) reduces efficacy by up to 90% in enzyme inhibition assays .

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